molecular formula C13H16ClNO B13634739 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine

Cat. No.: B13634739
M. Wt: 237.72 g/mol
InChI Key: YBOVCXYUNBSRBY-UHFFFAOYSA-N
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Description

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a benzofuran ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.

    Chlorination and Methylation: The benzofuran ring is then chlorinated and methylated at specific positions to obtain the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-amine
  • 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one

Comparison: Compared to similar compounds, 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and amine group. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H16ClNO/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7,12H,15H2,1-3H3

InChI Key

YBOVCXYUNBSRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)N)Cl

Origin of Product

United States

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